molecular formula C11H24O B3154989 tert-Butyl n-heptyl ether CAS No. 78972-97-1

tert-Butyl n-heptyl ether

Cat. No.: B3154989
CAS No.: 78972-97-1
M. Wt: 172.31 g/mol
InChI Key: TYSCUIJRFGVUDM-UHFFFAOYSA-N
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Description

tert-Butyl n-heptyl ether: is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In the case of this compound, the oxygen atom is bonded to a tert-butyl group and an n-heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is a common method for preparing ethers. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction.

    Acid-Catalyzed Etherification: Another method involves the acid-catalyzed reaction of alcohols.

Industrial Production Methods: Industrial production of tert-Butyl n-heptyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Cleavage Reactions: Ethers can undergo cleavage reactions, especially in the presence of strong acids.

    Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions. under extreme conditions, they can be oxidized to form peroxides.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl methyl ether
  • tert-Butyl ethyl ether
  • tert-Butyl propyl ether

Comparison:

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCUIJRFGVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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